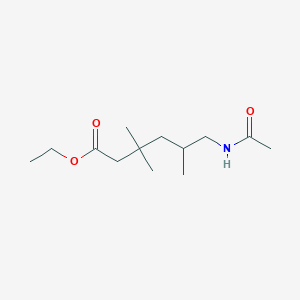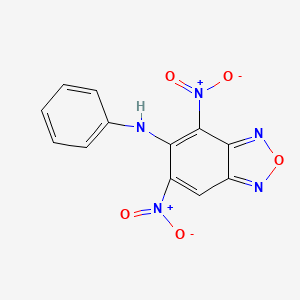![molecular formula C15H16N2O4 B14354257 2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 93245-53-5](/img/structure/B14354257.png)
2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is an organic compound with a complex structure It is characterized by the presence of methoxy groups and a hydrazinylidene moiety attached to a cyclohexa-2,5-dien-1-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dimethoxybenzaldehyde with 2-methoxyphenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazone moiety plays a crucial role in its bioactivity, enabling it to form stable complexes with metal ions and other biomolecules. This interaction can lead to the inhibition or activation of various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- Benzaldehyde, 2,4-dimethoxy-
Uniqueness
2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to its specific structural features, such as the presence of multiple methoxy groups and the hydrazone linkage. These features contribute to its distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds.
Eigenschaften
| 93245-53-5 | |
Molekularformel |
C15H16N2O4 |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
2,6-dimethoxy-4-[(2-methoxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-7-5-4-6-11(12)17-16-10-8-13(20-2)15(18)14(9-10)21-3/h4-9,18H,1-3H3 |
InChI-Schlüssel |
HQRHTRNCVHEEFT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N=NC2=CC(=C(C(=C2)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)

![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)

